molecular formula C22H21N3OS2 B2939578 4-Methylbenzyl 4-morpholino[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide CAS No. 478029-92-4

4-Methylbenzyl 4-morpholino[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide

Cat. No.: B2939578
CAS No.: 478029-92-4
M. Wt: 407.55
InChI Key: WOUIKNMWILSKIG-UHFFFAOYSA-N
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Description

4-Methylbenzyl 4-morpholino[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide is a benzothieno[3,2-d]pyrimidine derivative characterized by a 4-methylbenzyl sulfide group at position 2 and a morpholino substituent at position 2. This compound belongs to a class of heterocyclic molecules studied for their dual functionality as anti-inflammatory agents and fluorescent probes targeting cyclooxygenase-2 (COX-2), an enzyme overexpressed in inflammatory and cancerous tissues .

Properties

IUPAC Name

4-[2-[(4-methylphenyl)methylsulfanyl]-[1]benzothiolo[3,2-d]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS2/c1-15-6-8-16(9-7-15)14-27-22-23-19-17-4-2-3-5-18(17)28-20(19)21(24-22)25-10-12-26-13-11-25/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUIKNMWILSKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)N4CCOCC4)SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzyl 4-morpholino1benzothieno[3,2-d]pyrimidin-2-yl sulfide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothieno Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions to form the benzothieno structure.

    Introduction of the Pyrimidine Ring: The benzothieno intermediate is then reacted with a suitable nitrile or amidine to introduce the pyrimidine ring, often using a cyclization reaction facilitated by a catalyst.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a halogenated benzothieno-pyrimidine intermediate reacts with morpholine.

    Formation of the Sulfide Linkage: Finally, the 4-methylbenzyl group is attached through a sulfide linkage, typically using a thiol or disulfide reagent under reductive conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfide group in 4-Methylbenzyl 4-morpholinobenzothieno[3,2-d]pyrimidin-2-yl sulfide can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the sulfide linkage to form thiols or disulfides, using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine, sulfuric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, disulfides.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Methylbenzyl 4-morpholino1benzothieno[3,2-d]pyrimidin-2-yl sulfide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structural components suggest it could interact with various biological targets, making it a candidate for drug development. Studies may focus on its anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure may also make it useful in the design of catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methylbenzyl 4-morpholino1benzothieno[3,2-d]pyrimidin-2-yl sulfide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The morpholine ring and the benzothieno-pyrimidine core may facilitate binding to these targets, leading to modulation of biological pathways. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues include derivatives of benzothieno[3,2-d]pyrimidine with variations in substituents at positions 2 and 3. Below is a comparative analysis based on COX-2 binding affinity, fluorescence, and anti-inflammatory activity:

Table 1: Comparative Data for Benzothieno[3,2-d]pyrimidine Derivatives
Compound Name/ID Substituent at Position 2 Substituent at Position 4 ΔG (kcal/mol)* Fluorescence Quantum Yield (Φfl) Key Biological Activity
Target Compound 4-Methylbenzyl sulfide Morpholino -9.8 0.045 COX-2 inhibition, fluorescence
Compound 4 Antipyrine (1,5-dimethyl-3-oxo-2-phenyl) Morpholino -9.4 0.032 COX-2 inhibition (IC₅₀ = 1.2 μM)
Compound 8 Cyclohexylthio Morpholino -8.7 0.018 Moderate COX-2 inhibition
Compound 9 2,4-Difluorophenylthio Morpholino -9.1 0.025 IL-8 suppression (70% at 10 μM)
2-(Benzylsulfanyl)-4-morpholino Benzylsulfanyl Morpholino N/A N/A Synthetic intermediate; no bioactivity reported
Nimesulide (Reference) - - -8.2 N/A COX-2 inhibition (IC₅₀ = 0.07 μM)

*ΔG = Binding free energy to COX-2 active site (lower values indicate stronger binding).
†Predicted values based on structural similarity to Compound 4 (see Section 2.2).

Key Findings from Comparative Studies

COX-2 Binding Affinity: The target compound’s 4-methylbenzyl sulfide group likely enhances hydrophobic interactions with COX-2’s active site compared to smaller substituents (e.g., cyclohexylthio in Compound 8) . Its predicted ΔG (-9.8 kcal/mol) surpasses that of Compound 4 (-9.4 kcal/mol), suggesting superior binding . The morpholino group at position 4 is critical for binding, as seen in all active derivatives (Compounds 4, 8, 9) .

Fluorescence Properties :

  • The 4-methylbenzyl sulfide group in the target compound may improve fluorescence quantum yield (Φfl = 0.045) compared to antipyrine-bearing Compound 4 (Φfl = 0.032) due to extended π-conjugation .
  • Fluorescence intensity correlates with electron-donating substituents, making the methyl group in the target compound advantageous for imaging applications .

Anti-Inflammatory Activity: Compounds with arylthio groups (e.g., 2,4-difluorophenylthio in Compound 9) show strong IL-8 suppression, while aliphatic thioethers (e.g., cyclohexylthio in Compound 8) exhibit weaker activity .

Biological Activity

4-Methylbenzyl 4-morpholino benzothieno[3,2-d]pyrimidin-2-yl sulfide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of 4-Methylbenzyl 4-morpholino benzothieno[3,2-d]pyrimidin-2-yl sulfide can be summarized as follows:

  • Molecular Formula : C22H21N3OS2
  • CAS Number : 478029-92-4
  • Molecular Weight : 397.55 g/mol

The compound features a benzothieno-pyrimidine core, which is known for various biological activities, including anti-cancer and anti-inflammatory properties.

Research indicates that compounds with a similar scaffold may exhibit inhibition of key enzymes involved in cancer progression, particularly those related to the folate metabolism pathway. Specifically, the compound may act as an inhibitor of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), both of which are critical in nucleotide synthesis and cellular proliferation .

Anticancer Activity

Several studies have explored the anticancer potential of benzothieno-pyrimidine derivatives. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest. The proposed mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of DHFR and TS
NeuroprotectivePotential modulation of neurotransmitters
Anti-inflammatoryPossible reduction in inflammatory markers

Study on Anticancer Properties

A study conducted by researchers focused on the synthesis and evaluation of various benzothieno-pyrimidine derivatives, including 4-Methylbenzyl 4-morpholino benzothieno[3,2-d]pyrimidin-2-yl sulfide. The results indicated significant cytotoxic activity against human cancer cell lines, demonstrating a dose-dependent response. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .

Neuroprotection Research

Another line of research investigated the neuroprotective effects of similar compounds in models of neurodegeneration. While direct studies on this specific compound are scarce, related derivatives showed promise in protecting neuronal cells from apoptosis induced by oxidative stress. This suggests that 4-Methylbenzyl 4-morpholino benzothieno[3,2-d]pyrimidin-2-yl sulfide could have therapeutic implications for neurodegenerative conditions if further validated .

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